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Overview
Description
Preparation Methods
The synthesis of EMD-122946 FREE ACID involves several steps:
Acetylation: 2-(4-aminophenyl)acetic acid is acetylated using acetic anhydride.
Nitration: The acetylated product is nitrated with nitric acid in acetic acid.
Reduction and Cyclization: The nitro group is reduced, and the product is cyclized with thionyl chloride to yield benzothiadiazole.
Condensation: The benzothiadiazole is condensed with 3-fluoro-4-methoxyphenacyl bromide using potassium tert-butoxide.
Further Condensation: The resulting product is further condensed with 3,4,5-trimethoxybenzaldehyde using sodium methoxide in methanol.
Lactone Ring Opening: Finally, the compound is treated with sodium hydroxide in methanol to open the lactone ring, yielding EMD-122946 FREE ACID.
Chemical Reactions Analysis
EMD-122946 FREE ACID undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidation states.
Reduction: The nitro group in its precursor can be reduced to an amino group.
Substitution: It can undergo substitution reactions, particularly involving the aromatic rings.
Condensation: As mentioned in the preparation methods, it undergoes multiple condensation reactions to form the final product.
Common reagents used in these reactions include acetic anhydride, nitric acid, thionyl chloride, potassium tert-butoxide, sodium methoxide, and sodium hydroxide. The major products formed from these reactions are intermediates leading to the final compound, EMD-122946 FREE ACID .
Scientific Research Applications
EMD-122946 FREE ACID has several scientific research applications:
Chemistry: It is used as a reference compound in the study of endothelin receptor antagonists.
Biology: It is employed in biological studies to understand the role of endothelin receptors in various physiological processes.
Medicine: It has potential therapeutic applications in treating conditions related to endothelin receptor activity, such as hypertension.
Mechanism of Action
EMD-122946 FREE ACID exerts its effects by selectively antagonizing the ETA receptor. This receptor is involved in the regulation of vascular tone and blood pressure. By blocking the ETA receptor, EMD-122946 FREE ACID inhibits the action of endothelin-1, a potent vasoconstrictor, leading to vasodilation and a reduction in blood pressure . The molecular targets and pathways involved include the endothelin signaling pathway and the downstream effects on vascular smooth muscle cells .
Comparison with Similar Compounds
EMD-122946 FREE ACID is compared with other endothelin receptor antagonists, such as:
EMD 94246: Another ETA selective antagonist with similar properties but different binding affinities.
ABT-627: A compound with a different chemical structure but similar functional activity for the ETA receptor.
EMD-122946 FREE ACID is unique due to its high binding affinity and functional activity for the ETA receptor, making it a potent representative of this class of compounds .
Properties
CAS No. |
195506-98-0 |
---|---|
Molecular Formula |
C27H23FN2O7S |
Molecular Weight |
538.5 g/mol |
IUPAC Name |
(Z)-2-(2,1,3-benzothiadiazol-5-yl)-4-(3-fluoro-4-methoxyphenyl)-4-oxo-3-[(3,4,5-trimethoxyphenyl)methyl]but-2-enoic acid |
InChI |
InChI=1S/C27H23FN2O7S/c1-34-21-8-6-16(12-18(21)28)25(31)17(9-14-10-22(35-2)26(37-4)23(11-14)36-3)24(27(32)33)15-5-7-19-20(13-15)30-38-29-19/h5-8,10-13H,9H2,1-4H3,(H,32,33)/b24-17- |
InChI Key |
QCYYECWQUMJABZ-ULJHMMPZSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C(=O)/C(=C(/C2=CC3=NSN=C3C=C2)\C(=O)O)/CC4=CC(=C(C(=C4)OC)OC)OC)F |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)C(=C(C2=CC3=NSN=C3C=C2)C(=O)O)CC4=CC(=C(C(=C4)OC)OC)OC)F |
Origin of Product |
United States |
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